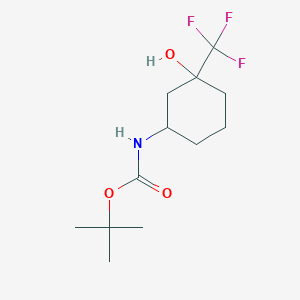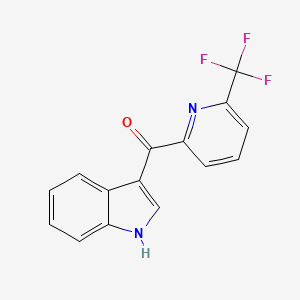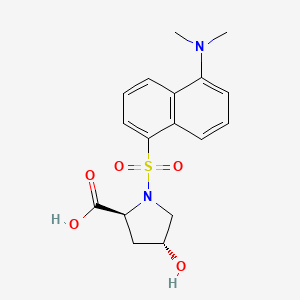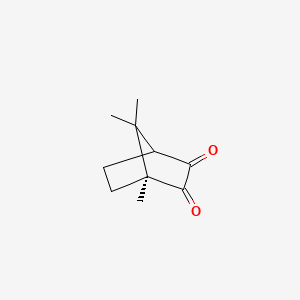
(1S)-(+)-Bornanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-(+)-Bornanedione, also known as camphorquinone, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the essential oils of certain plants, particularly in the camphor tree (Cinnamomum camphora). This compound is known for its distinctive camphor-like odor and is widely used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: (1S)-(+)-Bornanedione can be synthesized through several methods. One common synthetic route involves the oxidation of camphor using reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3). The reaction typically takes place in an organic solvent like acetic acid or acetone, under controlled temperature conditions to ensure the selective formation of the diketone.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of camphor. This process involves the use of metal catalysts such as palladium or platinum, which facilitate the oxidation reaction under milder conditions compared to traditional chemical oxidants. The industrial production process is designed to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions: (1S)-(+)-Bornanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form camphoric acid.
Reduction: Reduction of this compound can yield camphor or borneol, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used for nucleophilic substitution.
Major Products:
Oxidation: Camphoric acid.
Reduction: Camphor, borneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
科学的研究の応用
(1S)-(+)-Bornanedione has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymer chemistry, particularly in the curing of dental resins and adhesives.
Biology: It serves as a model compound in studies of enzyme-catalyzed oxidation reactions.
Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the synthesis of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of (1S)-(+)-Bornanedione involves its ability to undergo photochemical reactions. When exposed to light, it generates free radicals that can initiate polymerization reactions. This property is particularly useful in dental applications, where it helps in the rapid curing of dental resins. The molecular targets include the double bonds in monomers, leading to the formation of cross-linked polymer networks.
類似化合物との比較
Camphor: A closely related compound with a similar structure but different functional groups.
Borneol: Another bicyclic monoterpene with a hydroxyl group instead of a ketone.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness: (1S)-(+)-Bornanedione is unique due to its dual ketone functionality, which imparts distinct chemical reactivity compared to its analogs. Its ability to act as a photoinitiator sets it apart from other similar compounds, making it highly valuable in polymer chemistry and dental applications.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m1/s1 |
InChIキー |
VNQXSTWCDUXYEZ-PHUNFMHTSA-N |
異性体SMILES |
C[C@]12CCC(C1(C)C)C(=O)C2=O |
正規SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
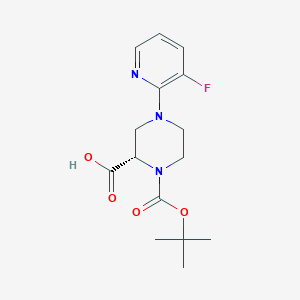
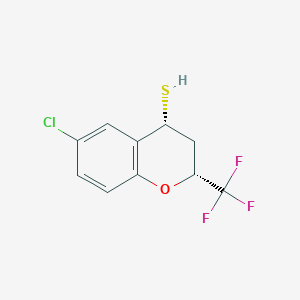
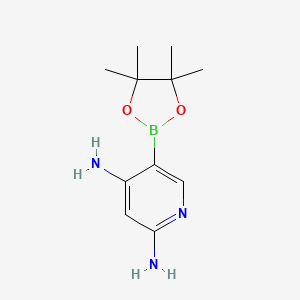
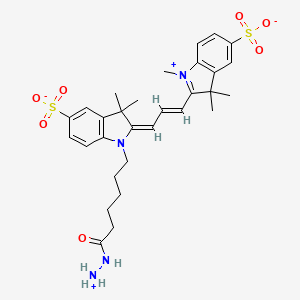

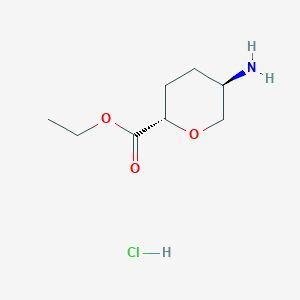
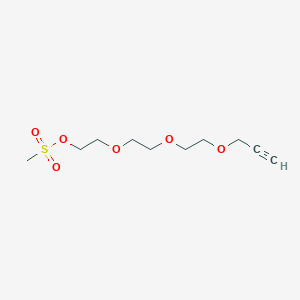
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
